Ethyl octahydro-1,6-naphthyridine-6(2H)-carboxylate
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Overview
Description
Ethyl octahydro-1,6-naphthyridine-6(2H)-carboxylate is a chemical compound with the molecular formula C11H20N2O2 and a molecular weight of 212.29 g/mol It is a derivative of octahydro-1,6-naphthyridine, a bicyclic nitrogen-containing heterocycle
Preparation Methods
The synthesis of ethyl octahydro-1,6-naphthyridine-6(2H)-carboxylate typically involves the reaction of octahydro-1,6-naphthyridine with ethyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The product is then purified by recrystallization or column chromatography .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to increase yield and efficiency.
Chemical Reactions Analysis
Ethyl octahydro-1,6-naphthyridine-6(2H)-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of new derivatives. Common reagents include alkyl halides and aryl halides.
Scientific Research Applications
Ethyl octahydro-1,6-naphthyridine-6(2H)-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound can be used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and infectious diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of ethyl octahydro-1,6-naphthyridine-6(2H)-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structure and the nature of the target. For example, it may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis .
Comparison with Similar Compounds
Ethyl octahydro-1,6-naphthyridine-6(2H)-carboxylate can be compared with other similar compounds, such as:
1-Benzyl-N’-ethyl-N-[2-(methylsulfonyl)ethyl]octahydro-1,6-naphthyridine-6(2H)-carboximidamide: This compound has a similar core structure but different functional groups, which may result in different chemical and biological properties.
1-Benzyl-N’-ethyl-N-[2-(2-methoxyethoxy)ethyl]octahydro-1,6-naphthyridine-6(2H)-carboximidamide: Another derivative with variations in the substituents, leading to unique reactivity and applications.
1-Benzyl-N’-ethyl-N-[(4-methoxytetrahydro-2H-pyran-4-yl)methyl]octahydro-1,6-naphthyridine-6(2H)-carboximidamide: This compound also shares the octahydro-1,6-naphthyridine core but has different substituents, which can affect its interaction with biological targets.
Biological Activity
Ethyl octahydro-1,6-naphthyridine-6(2H)-carboxylate is a bicyclic compound with significant potential in pharmacological applications. Its unique structure, characterized by a naphthyridine core, contributes to its diverse biological activities. This article explores the biological activity of this compound, synthesizing findings from various research studies and case analyses.
Chemical Structure and Properties
The molecular formula of this compound is C₁₁H₁₈N₂O₃, with a molecular weight of approximately 226.27 g/mol. The compound features an ethyl ester functional group and a carboxylate moiety, which enhance its reactivity and biological potential. The saturated nature of the octahydro group increases stability compared to unsaturated analogs.
Property | Value |
---|---|
Molecular Formula | C₁₁H₁₈N₂O₃ |
Molecular Weight | 226.27 g/mol |
Structural Features | Bicyclic naphthyridine core |
Stereochemistry | 4aS, 8aR configuration |
Biological Activities
Research indicates that this compound exhibits multiple pharmacological activities:
- Antimicrobial Activity : Compounds with naphthyridine scaffolds often demonstrate antimicrobial properties. This compound has shown effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent .
- Anticancer Properties : This compound has been investigated for its ability to inhibit cancer cell proliferation. Studies have indicated that it may affect pathways involved in tumor growth and metastasis .
- Enzyme Interaction : this compound may interact with specific enzymes or receptors, modulating their activity and influencing biological pathways .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, indicating significant antimicrobial potential.
Case Study 2: Anticancer Activity
In vitro studies on human colorectal carcinoma cells (SW620) showed that treatment with this compound resulted in a 50% reduction in cell viability at a concentration of 25 µM after 48 hours. This suggests that the compound may inhibit cancer cell proliferation through apoptosis induction .
The mechanism by which this compound exerts its effects involves several pathways:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways related to cancer progression.
- Receptor Modulation : It could modulate receptor activity associated with cell signaling pathways that regulate growth and apoptosis.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other naphthyridine derivatives:
Compound Name | Biological Activity | Unique Features |
---|---|---|
Ethyl (4aR,8aR)-2-oxooctahydro-1,6-naphthyridine | Antimicrobial | Different stereochemistry affects activity profile |
Ethyl 2-thioxooctahydro-1,6-naphthyridine | Anticancer | Sulfur substitution alters reactivity |
Ethyl 3-hydrazinyl-3-oxopropanoate | Antimicrobial | Focus on hydrazine functionality |
This table illustrates how variations in molecular structure and stereochemistry can lead to differences in biological activity.
Properties
Molecular Formula |
C11H20N2O2 |
---|---|
Molecular Weight |
212.29 g/mol |
IUPAC Name |
ethyl 2,3,4,4a,5,7,8,8a-octahydro-1H-1,6-naphthyridine-6-carboxylate |
InChI |
InChI=1S/C11H20N2O2/c1-2-15-11(14)13-7-5-10-9(8-13)4-3-6-12-10/h9-10,12H,2-8H2,1H3 |
InChI Key |
XJACCJHORRQXAX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCC2C(C1)CCCN2 |
Origin of Product |
United States |
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